

## metabolic pathways of niraparib hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Metabolic Pathways of Niraparib Hydrochloride In Vivo

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Niraparib, available as **niraparib hydrochloride**, is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, and their inhibition by niraparib leads to a phenomenon known as synthetic lethality in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] Approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, a thorough understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its clinical application and managing potential drugdrug interactions.[3][4] This technical guide provides a comprehensive overview of the metabolic fate of niraparib in vivo, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

# Pharmacokinetic Profile: A Summary of ADME Properties

Niraparib exhibits a pharmacokinetic profile characterized by rapid absorption, extensive distribution, a long elimination half-life, and clearance through multiple pathways.[3][5]



- Absorption: Following oral administration, niraparib is rapidly absorbed, with peak plasma
  concentrations (Tmax) occurring approximately 2.5 to 4 hours post-dose.[6][7] It has a high
  absolute oral bioavailability of approximately 73%, and its absorption is not significantly
  affected by food.[4][5]
- Distribution: Niraparib has a large apparent volume of distribution (Vd/F), estimated to be between 1074 L and 1220 L in cancer patients, indicating extensive distribution into tissues.
   [5] Plasma protein binding is approximately 83%.[5] Preclinical studies have shown that tumor exposure to niraparib is significantly greater than plasma exposure, a property that may contribute to its clinical efficacy.[8]
- Metabolism: The biotransformation of niraparib is primarily mediated by carboxylesterases (CEs), with a minimal role for cytochrome P450 (CYP) enzymes.[6][9][10] The primary metabolic route is amide hydrolysis, followed by glucuronidation.[5][6]
- Excretion: Elimination of niraparib and its metabolites occurs through both renal and fecal routes.[4] Following a single radiolabeled oral dose, approximately 47.5% of the radioactivity is recovered in the urine and 38.8% in the feces over 21 days.[4][5][11] The mean elimination half-life (t½) is long, ranging from 36 to 51 hours, which supports a once-daily dosing regimen.[5][12]

### **Primary Metabolic Pathways In Vivo**

The in vivo metabolism of niraparib is a two-step process dominated by hydrolytic and conjugative reactions. The oxidative pathway, often a major route for many small molecule drugs, is negligible for niraparib.[6][9]

- Phase I: Amide Hydrolysis: The principal metabolic transformation is the hydrolysis of the amide moiety of niraparib, catalyzed by carboxylesterases (CEs).[5][10][13] This reaction produces the major, but pharmacologically inactive, metabolite known as M1.[5][6]
- Phase II: Glucuronidation: The M1 metabolite subsequently undergoes Phase II conjugation.
   [1][5] Specifically, it is glucuronidated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite, which is a glucuronide of M1.[5][6] Both M1 and M10 are the major circulating metabolites identified in human plasma.[1][5]



The minimal involvement of CYP enzymes in niraparib's metabolism suggests a low potential for drug-drug interactions with CYP inhibitors or inducers.[9][13]



Click to download full resolution via product page

Fig. 1: Primary metabolic pathway of niraparib in humans.

### **Quantitative Metabolic Data**

Quantitative analysis from clinical studies provides precise measurements of niraparib's pharmacokinetic and disposition properties.

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Niraparib in Cancer Patients

| Parameter                              | Value           | Reference(s) |
|----------------------------------------|-----------------|--------------|
| Absolute Bioavailability (F)           | ~73%            | [4][5]       |
| Time to Peak Plasma Conc. (Tmax)       | 2.5 - 4.0 hours | [6][7]       |
| Peak Plasma Concentration (Cmax)       | 540 - 804 ng/mL | [5][6]       |
| Elimination Half-Life (t½)             | 36 - 95.6 hours | [5][6][7]    |
| Apparent Volume of Distribution (Vd/F) | 1074 - 1220 L   | [5]          |
| Apparent Total Clearance<br>(CL/F)     | 8.39 - 16.2 L/h | [5][7]       |



Data are derived from studies involving a single oral dose of 300 mg.

Table 2: Mass Balance and Excretion of a Single 300 mg Oral Dose of [14C]-Niraparib Over 21 Days

| Parameter                                | Value              | Reference(s) |
|------------------------------------------|--------------------|--------------|
| Mean Recovery in Urine (% of dose)       | 47.5%              | [4][5][11]   |
| Mean Recovery in Feces (% of dose)       | 38.8%              | [4][5][11]   |
| Total Mean Recovery (% of dose)          | 86.3%              | [6][11]      |
| Unchanged Niraparib in Urine (% of dose) | ~11% (over 6 days) | [5]          |

| Unchanged Niraparib in Feces (% of dose) | ~19% (over 6 days) |[5] |

## **Key Experimental Methodologies**

The characterization of niraparib's ADME profile was primarily established through a human mass balance study using radiolabeled compounds.

## Human Absorption, Metabolism, and Excretion (AME) Study Protocol

A pivotal open-label, single-dose study (ClinicalTrials.gov identifier: NCT02476552) was conducted to define the metabolic fate of niraparib.[6]

- Study Population: The study enrolled six patients with advanced solid tumors.
- Dosing: Each patient received a single oral dose of 300 mg niraparib containing 100 μCi of
   14C-labeled niraparib after an overnight fast.[6][11]
- Sample Collection: Whole blood, plasma, urine, and feces were collected pre-dose and at multiple time points for up to 504 hours (21 days) post-dose to ensure comprehensive



recovery of the administered radioactivity.[6]

- Measurement of Total Radioactivity: Total radioactivity (TRA) in all biological matrices was
  quantified using Liquid Scintillation Counting (LSC). This method provides a mass balance
  assessment by measuring the parent drug and all its metabolites collectively.[6][11]
- Metabolite Profiling and Quantification:
  - Plasma, urine, and feces samples were analyzed using Liquid Chromatography-Tandem
     Mass Spectrometry (LC-MS/MS).[6][11]
  - Separation was achieved on a C18 column with a gradient elution system.
  - High-resolution mass spectrometry was used for the structural elucidation of metabolites.
     [9]
  - A validated LC-MS/MS bioanalytical method was used for the specific quantification of unchanged niraparib and its primary metabolite, M1, in plasma and urine.[6]
- Pharmacokinetic Analysis: Plasma concentration-time data for total radioactivity, niraparib, and M1 were analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and t½.[6]





Click to download full resolution via product page

Fig. 2: General experimental workflow for a human AME study.



### **Related Signaling Pathways**

While not a direct aspect of its metabolism, understanding the signaling pathways niraparib influences is critical for drug development professionals.

- PARP Inhibition: Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, disrupting the repair of DNA single-strand breaks. In cells with deficient homologous recombination (HR), these unrepaired breaks lead to double-strand breaks during replication, causing genomic instability and cell death (synthetic lethality).[1]
- Induction of Ferroptosis: Recent research has uncovered a novel anti-tumor mechanism. In
  the fatty acid-rich environment of the peritoneum, niraparib was found to upregulate the fatty
  acid transporter CD36 in ovarian cancer cells.[14] This leads to excessive fatty acid uptake
  and subsequent lipid peroxidation, ultimately inducing a form of programmed cell death
  called ferroptosis, which contributes to its efficacy against metastatic lesions.[14]





Click to download full resolution via product page

Fig. 3: Proposed signaling pathway for niraparib-induced ferroptosis.

#### Conclusion

The metabolic profile of **niraparib hydrochloride** is well-characterized, revealing a straightforward in vivo pathway that is advantageous for a modern oncology therapeutic. Its biotransformation is dominated by carboxylesterase-mediated hydrolysis to an inactive metabolite (M1), which is then glucuronidated (M10). The negligible role of the cytochrome



P450 system minimizes the risk of metabolism-based drug-drug interactions. Niraparib is cleared by both renal and hepatobiliary pathways. This comprehensive understanding of its ADME properties, combined with its high bioavailability and long half-life, provides a solid foundation for its effective and safe use in the treatment of advanced cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Niraparib | C19H20N4O | CID 24958200 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of niraparib in patients with moderate hepatic impairment PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Niraparib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]



- 14. Niraparib restricts intraperitoneal metastases of ovarian cancer by eliciting CD36dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [metabolic pathways of niraparib hydrochloride in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612085#metabolic-pathways-of-niraparib-hydrochloride-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com